N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine
Description
N,N-Dimethyl-1-(3-nitrophenyl)piperidin-4-amine is a piperidine derivative featuring a meta-nitro-substituted phenyl ring attached to the piperidine core and a dimethylamine group at the 4-position. Its synthesis typically involves reductive amination or nucleophilic substitution reactions, as seen in structurally related analogs .
Properties
IUPAC Name |
N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14(2)11-6-8-15(9-7-11)12-4-3-5-13(10-12)16(17)18/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDOLZXWCQHQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine involves several steps. One common method includes the reaction of 3-nitrobenzaldehyde with piperidine to form an intermediate, which is then subjected to reductive amination with dimethylamine. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Nitro Substitution
- N,N-Dimethyl-1-(4-nitrophenyl)piperidin-4-amine (A629476) Structure: Differs by the nitro group in the para position (4-nitrophenyl). Molecular weight: 249.31 g/mol; similarity score: 0.94 . Pharmacological Relevance: Positional isomers often exhibit divergent biological activities due to steric and electronic effects .
1-Methyl-N-(4-nitrophenyl)piperidin-4-amine (A672886)
Heterocyclic Analogs
- N,N-Dimethyl-1-(6-nitro-3-pyridyl)piperidin-4-amine Structure: Nitro group on a pyridine ring (3-position) instead of a phenyl ring. Synthesized via methods similar to phenyl analogs, with distinct NMR profiles (e.g., δ 8.21 ppm for pyridyl protons) .
- N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine Structure: Trifluoromethyl group on a pyridine ring.
Substituent Variations on the Piperidine Core
1-Benzyl-N-[(2-nitrophenyl)-methyl]piperidin-4-amine
2-Methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester
Pharmacological and Physicochemical Properties
Physicochemical Data
Biological Activity
N,N-dimethyl-1-(3-nitrophenyl)piperidin-4-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of CHNO, with a molecular weight of approximately 249.31 g/mol. Its structure includes a piperidine ring substituted with a nitrophenyl group and two methyl groups on the nitrogen atom at position four. This configuration may influence its interaction with biological targets.
Research indicates that this compound may exert its biological effects through interactions with specific molecular targets, such as receptors or enzymes. These interactions can lead to alterations in cellular processes, which are crucial for its potential therapeutic applications.
Interaction Studies
- Binding Affinity : The compound has been studied for its binding affinity to various receptors, suggesting potential interactions with sigma receptors, which are implicated in several neuropsychiatric disorders and cancer pathways .
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties, making it a candidate for further investigations into its efficacy against various pathogens .
Anticancer Properties
This compound has been investigated for its anticancer potential. Research findings indicate that it may induce apoptosis in cancer cells through several mechanisms:
- Caspase Activation : Similar compounds have shown increased levels of caspase proteins in treated cancer cells, indicating the induction of apoptosis .
- Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest in various cancer cell lines, which is critical for halting tumor growth .
Antimicrobial Effects
The compound's antimicrobial activity has been evaluated against several bacterial strains. The results indicate significant inhibition of bacterial growth, although further studies are required to determine specific mechanisms and efficacy levels.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
